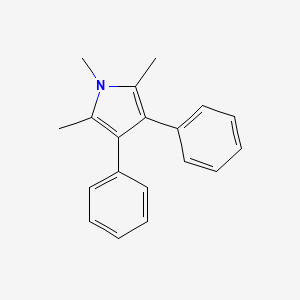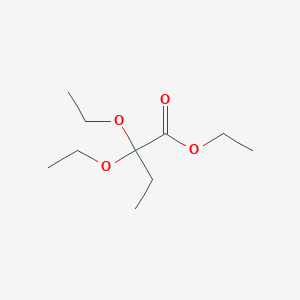
Butanoic acid, 2,2-diethoxy-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2,2-diethoxy-, ethyl ester is an organic compound with the molecular formula C8H16O4. It is a colorless liquid with a characteristic ester odor. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2,2-diethoxy-, ethyl ester can be achieved through the esterification of butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This process includes the use of a packed column reactor where butanoic acid and ethanol are fed continuously, and the ester product is collected at the bottom of the column. The reaction is catalyzed by a strong acid resin, and the temperature is maintained to optimize the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2,2-diethoxy-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Reduction: Butanol.
Transesterification: A different ester and ethanol.
Aplicaciones Científicas De Investigación
Butanoic acid, 2,2-diethoxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and alcohols.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of butanoic acid, 2,2-diethoxy-, ethyl ester involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of butanoic acid and ethanol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, ethyl ester: Similar in structure but lacks the diethoxy groups.
Butanoic acid, 2-methyl-, ethyl ester: Contains a methyl group instead of the diethoxy groups.
Butanoic acid, 2-hydroxy-, ethyl ester: Contains a hydroxy group instead of the diethoxy groups.
Uniqueness
Butanoic acid, 2,2-diethoxy-, ethyl ester is unique due to the presence of two diethoxy groups, which influence its reactivity and physical properties. These groups make it more hydrophobic and affect its solubility in various solvents compared to similar compounds.
Propiedades
Número CAS |
34451-08-6 |
|---|---|
Fórmula molecular |
C10H20O4 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
ethyl 2,2-diethoxybutanoate |
InChI |
InChI=1S/C10H20O4/c1-5-10(13-7-3,14-8-4)9(11)12-6-2/h5-8H2,1-4H3 |
Clave InChI |
UPEMEVFLSDWUCM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


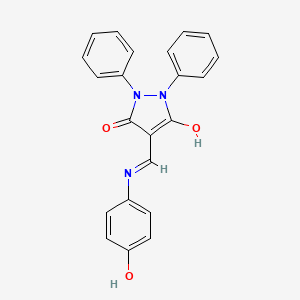
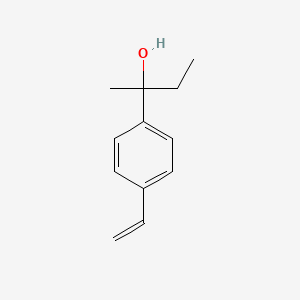
![1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14692008.png)
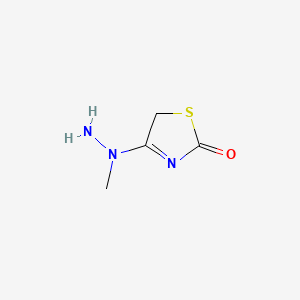


![4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14692029.png)

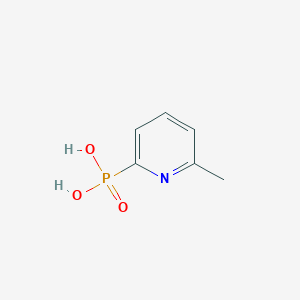
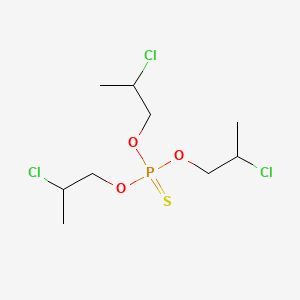

![[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B14692102.png)

